Trichodermadienediol A

Description

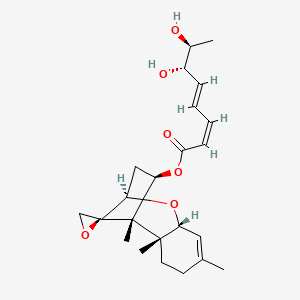

Trichodermadienediol A is a secondary metabolite belonging to the trichothecene family of sesquiterpenes, primarily isolated from fungal species such as Stachybotrys chartarum. While the provided evidence focuses on Trichodermadienediol B, a structurally related compound, this article will extrapolate relevant comparisons based on available data for Trichodermadienediol B and analogous trichothecenes. Notably, Trichodermadienediol B (Mol. Wt. 404, C₂₃H₃₂O₆) is derived from the sponge Niphates recondita in Beibuwan Bay, China, and exhibits potent bioactivity .

Properties

CAS No. |

76740-74-4 |

|---|---|

Molecular Formula |

C23H32O6 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E,6S,7S)-6,7-dihydroxyocta-2,4-dienoate |

InChI |

InChI=1S/C23H32O6/c1-14-9-10-21(3)17(11-14)28-19-12-18(22(21,4)23(19)13-27-23)29-20(26)8-6-5-7-16(25)15(2)24/h5-8,11,15-19,24-25H,9-10,12-13H2,1-4H3/b7-5+,8-6-/t15-,16-,17+,18+,19+,21-,22+,23-/m0/s1 |

InChI Key |

MUIQEOKJENXWJC-IDGGXFNDSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\[C@@H]([C@H](C)O)O)C)C |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Trichodermadienediol A is typically achieved through the fermentation of fungi, particularly Myrothecium species. The fermentation process involves growing the fungi in a controlled environment and extracting the compound from the culture medium . This method ensures a consistent supply of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Trichodermadienediol A undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols from ketones or aldehydes.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions to preserve the integrity of the compound’s complex structure .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Trichodermadienediol A has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the reactivity of trichothecenes and their derivatives.

Biology: The compound is studied for its role in fungal metabolism and its interactions with other organisms.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly its antimicrobial and anticancer properties.

Industry: The compound is used in the development of biocontrol agents for agriculture, leveraging its antifungal properties to protect crops from pathogens

Mechanism of Action

The mechanism of action of Trichodermadienediol A involves its interaction with cellular membranes and enzymes. The compound exerts its effects by permeating cell membranes, forming channels that disrupt osmotic balance and lead to cell death . Additionally, it can inhibit the activity of certain enzymes, further contributing to its antimicrobial and cytotoxic properties .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The trichothecene family includes compounds with a common tricyclic core but varying substituents. Below is a comparative analysis of key compounds:

| Compound Name | Molecular Formula | Molecular Weight | Source Organism | Key Structural Features |

|---|---|---|---|---|

| Trichodermadienediol B | C₂₃H₃₂O₆ | 404 | Niphates recondita (sponge) | Diene-diol side chain, epoxy group |

| Isotrichoverrol B | C₂₄H₃₄O₇ | 434 | Stachybotrys chartarum | Additional hydroxyl group, ester side chain |

| Verrol | C₂₄H₃₄O₇ | 434 | Stachybotrys chartarum | Macrocyclic ring, hydroxyl substitutions |

| Roridin L-2 | C₂₉H₃₈O₈ | 538 | Stachybotrys chartarum | Macrocyclic ester, epoxide moiety |

Key Observations :

Bioactivity and Cytotoxicity

Comparative bioactivity data (IC₅₀ values) from cell-based assays highlight functional differences:

| Compound Name | Assay Type / Target | IC₅₀ (µM) | Positive Control (Taxol IC₅₀) |

|---|---|---|---|

| Trichodermadienediol B | Spectrophotometric/FGFR3 | 0.1 | 0.03 |

| Spectrophotometric/IGF1R | 0.2 | 0.03 | |

| Spectrophotometric/PDGFRb | 0.7 | 0.03 | |

| Isotrichoverrol B | MTT/HCT-116 (colon cancer) | 3.48 | 0.03 |

| Verrol | Spectrophotometric/FGFR3 | 24.0 | 0.03 |

| Roridin L-2 | MTT/HepG2 (liver cancer) | 0.86 | 0.03 |

Key Findings :

- Trichodermadienediol B demonstrates superior tyrosine kinase inhibition (e.g., FGFR3, IGF1R) compared to Verrol and Isotrichoverrol B , suggesting its diene-diol side chain enhances target binding .

- Roridin L-2 shows broader cytotoxicity across multiple cancer cell lines (e.g., HepG2, HCT-116) but lower kinase specificity than Trichodermadienediol B .

Q & A

Basic Research Questions

Q. What are the established protocols for isolating Trichodermadienediol A from natural sources, and how can researchers optimize yield and purity?

- Methodology : Begin with solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like column chromatography or HPLC. Optimization involves testing solvent polarity gradients, temperature controls, and stationary phase selection. Validate purity via NMR, mass spectrometry, and comparative retention times against known standards. Reproducibility requires detailed documentation of protocols and environmental conditions .

Q. How should researchers design experiments to assess the bioactivity of this compound against microbial pathogens?

- Methodology : Use standardized microbial strains (e.g., ATCC cultures) and include positive/negative controls (e.g., known antibiotics and solvent-only samples). Employ dose-response assays (MIC/MBC) with triplicate measurements. Statistical analysis (e.g., ANOVA) must account for batch variability. Follow ethical guidelines for handling pathogenic organisms and validate results with independent assays (e.g., time-kill kinetics) .

Q. What are the critical steps for characterizing the molecular structure of this compound using spectroscopic methods?

- Methodology : Combine NMR (¹H, ¹³C, 2D-COSY/HMBC) for functional group identification and stereochemistry. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Compare data with literature spectra and use computational tools (e.g., DFT calculations) to resolve ambiguities. Report spectral artifacts and calibration details .

Advanced Research Questions

Q. How can researchers address discrepancies in reported cytotoxicity profiles of this compound across different cell lines?

- Methodology : Conduct meta-analyses of existing data to identify variables (e.g., cell culture conditions, assay protocols). Perform comparative studies using identical cell lines (e.g., HepG2 vs. MCF-7) under controlled conditions. Use standardized viability assays (MTT/XTT) and include apoptosis markers (e.g., caspase-3 activation). Publish raw data and statistical codes for transparency .

Q. What strategies can resolve contradictions in reported bioactivity data of this compound across different studies?

- Methodology : Systematically evaluate experimental variables (e.g., solvent choice, concentration ranges, incubation times). Use sensitivity analysis to identify influential factors. Replicate conflicting studies with harmonized protocols and publish comparative tables highlighting methodological differences. Employ Bayesian statistics to quantify uncertainty .

Q. How can metabolomic approaches elucidate the biosynthetic pathways of this compound in fungal hosts?

- Methodology : Use isotope-labeled precursors (e.g., ¹³C-glucose) in fungal cultures and track incorporation via LC-MS/MS. Combine gene knockout/CRISPR techniques to identify key enzymes. Integrate transcriptomic data to map regulatory networks. Validate pathway intermediates with synthetic standards and publish annotated spectral libraries .

Q. What computational methods guide the structural optimization of this compound derivatives for enhanced therapeutic profiles?

- Methodology : Apply molecular docking (e.g., AutoDock Vina) to predict target binding affinities. Use QSAR models to correlate structural modifications (e.g., hydroxylation, methylation) with bioactivity. Validate predictions with synthetic analogs and in vitro assays. Report force field parameters and docking score cutoffs to ensure reproducibility .

Q. How should researchers design longitudinal studies to assess the ecological impact of this compound-producing fungi in soil microbiomes?

- Methodology : Establish baseline microbiome data via 16S rRNA sequencing. Monitor metabolite concentrations (LC-MS) and microbial diversity over seasons. Include control plots without fungal inoculation. Use multivariate analysis (e.g., PCA) to correlate this compound levels with microbiome shifts. Adhere to ethical guidelines for environmental sampling .

Data Presentation and Reproducibility Guidelines

- Tables/Figures : Include comparative tables of bioactivity data with confidence intervals, and NMR spectra with peak assignments. Use standardized color schemes for molecular structures and dose-response curves .

- Reproducibility : Archive raw datasets in public repositories (e.g., Zenodo) and provide step-by-step protocols for synthetic steps. Disclose instrumentation calibration logs and software versions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.